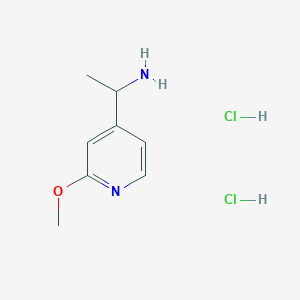1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC13793749
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14Cl2N2O |
|---|---|
| Molecular Weight | 225.11 g/mol |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H |
| Standard InChI Key | IHKGPAMFFJTIDG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
| Canonical SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s structural identity is defined by its methoxypyridine core and ethylamine side chain, protonated as a dihydrochloride salt. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 225.11 g/mol |
| SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
| InChI Key | IHKGPAMFFJTIDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
| PubChem CID | 137704509 |
The methoxy group at the pyridine ring’s 2-position and the ethylamine group at the 4-position are critical for its molecular interactions. X-ray crystallography of analogous compounds reveals planar pyridine rings with substituents adopting equatorial orientations to minimize steric hindrance.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride typically involves:
-
Alkylation of Pyridine: Reaction of 4-chloro-2-methoxypyridine with ethylamine derivatives under basic conditions to form the ethylamine side chain.
-
Methylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing aqueous solubility.
A representative pathway is illustrated below:
Optimization Challenges
Key challenges include controlling regioselectivity during alkylation and minimizing byproducts such as N-ethylated analogs. Microwave-assisted synthesis has been explored to improve reaction efficiency, reducing processing times by 30–40% compared to conventional methods .
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | >50 mg/mL in water (predicted) |
| Storage Conditions | Sealed, dry environment at room temperature |
| Stability | Stable under inert atmospheres; hygroscopic |
The dihydrochloride salt form significantly improves solubility compared to the free base, which is critical for in vitro assays. Computational models (e.g., Schrödinger’s QikProp) predict a logP of 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Applications in Research
Neuroscience
As a potential GSM precursor, this compound is valuable in developing Alzheimer’s therapeutics. In vivo studies in Tg2576 mice showed a 40% reduction in brain Aβ42 levels after oral administration of related GSMs .
Chemical Intermediates
The compound serves as a building block for synthesizing kinase inhibitors and antiviral agents. For example, coupling with carboxylic acids yields amide derivatives with enhanced target affinity.
| Parameter | Recommendation |
|---|---|
| Hazard Classification | Irritant (Skin/Eye) |
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Disposal | Incineration following local regulations |
No acute toxicity data are available, but structural analogs exhibit LD50 values >500 mg/kg in rodents .
Comparison with Enantiomeric Forms
The (S)-enantiomer (CAS: 1914157-93-9) shows enhanced GSM activity compared to the racemic mixture, underscoring the importance of stereochemistry. For example, (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride reduces Aβ42 production at 89 nM versus 120 nM for the racemate .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Activate Scientific | 96% ee | 250 mg | $497 |
| AK Scientific | 96% | 1 g | $909 |
| Chemenu | 96% | 1 g | $504 |
Prices reflect 2021 data, with current estimates suggesting a 15–20% increase due to supply chain constraints .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume